molecular formula C11H9N3 B12960680 Pyrrolo[1,2-a]quinoxalin-9-amine

Pyrrolo[1,2-a]quinoxalin-9-amine

Cat. No.: B12960680
M. Wt: 183.21 g/mol
InChI Key: IIDIIRRGXAUEHI-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoxalin-9-amine is a chemical building block based on the privileged pyrrolo[1,2-a]quinoxaline scaffold, a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This specific 9-amino derivative offers researchers a novel, functionalized point for exploration, particularly in the development of new pharmacological tools. The pyrrolo[1,2-a]quinoxaline core is extensively documented for its diverse biological activities. Recent studies highlight derivatives as potent and selective activators of the enzyme Sirtuin 6 (Sirt6), a promising target for treating cancer, inflammation, and infectious diseases . Compounds from this class have demonstrated strong repression of pro-inflammatory cytokine production and significant suppression of SARS-CoV-2 infection in vitro . Furthermore, the scaffold exhibits notable anti-cancer properties; various derivatives have been shown to inhibit the colony formation of cancer cells and display cytotoxic activity against human leukemia cell lines, including MV4-11 and Jurkat cells . Anti-malarial activity against Plasmodium falciparum strains has also been reported for related bis-pyrrolo[1,2-a]quinoxaline compounds . Beyond its medicinal value, the pyrrolo[1,2-a]quinoxaline structure is investigated in material science due to its photophysical properties, such as aggregation-induced emission (AIE), making it useful in the development of organic light-emitting diodes (OLEDs) and fluorescent probes . This compound, with its reactive amine handle, is presented as a key intermediate for synthesizing more complex derivatives. It is intended for use in exploratory research, hit-to-lead optimization campaigns, and as a precursor for functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

pyrrolo[1,2-a]quinoxalin-9-amine

InChI

InChI=1S/C11H9N3/c12-9-4-1-5-10-11(9)14-6-2-3-8(14)7-13-10/h1-7H,12H2

InChI Key

IIDIIRRGXAUEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC3=CC=CN32)N

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 1,2 a Quinoxaline and Its Derivatives

Classical and Foundational Synthetic Approaches to the Pyrrolo[1,2-a]quinoxaline (B1220188) Core

The traditional methods for constructing the pyrrolo[1,2-a]quinoxaline ring system have laid the groundwork for more modern synthetic innovations. These classical approaches often involve multi-step sequences and rely on fundamental organic reactions.

Multi-Step Heterocyclization Processes from Anilines and Phenylenediamines

A common and well-established route to pyrrolo[1,2-a]quinoxalines begins with substituted anilines or phenylenediamines. beilstein-journals.orgnih.gov These multi-step processes typically involve the initial formation of a pyrrole (B145914) ring fused to the benzene (B151609) ring, followed by the construction of the pyrazine (B50134) ring. For instance, a synthesis might start with a 2-nitroaniline (B44862) derivative, which is first converted to a 1-(2-nitrophenyl)pyrrole (B1580555). nih.govbohrium.com Subsequent reduction of the nitro group to an amine provides a key intermediate, 1-(2-aminophenyl)pyrrole, which can then be cyclized to form the quinoxaline (B1680401) portion of the tricycle. nih.govbohrium.com

A notable example involves the reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions to yield 1-(2-nitrophenyl)pyrrole. nih.gov This intermediate can then be reduced using various reagents, such as sodium borohydride (B1222165) with copper(II) sulfate, to afford 1-(2-aminophenyl)pyrrole. nih.gov The final cyclization to the pyrrolo[1,2-a]quinoxaline core can be achieved through various methods, including reaction with α-dicarbonyl compounds or their equivalents.

Pyrrole Formation Strategies (e.g., Clauson–Kaas Variant of Paal–Knorr Synthesis)

The Clauson-Kaas reaction, a variant of the Paal-Knorr synthesis, is a cornerstone in the synthesis of N-substituted pyrroles and is frequently employed in the construction of the pyrrolo[1,2-a]quinoxaline framework. nih.govsemanticscholar.org This reaction involves the treatment of an amine, such as a substituted aniline (B41778), with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically acetic acid. nih.govsemanticscholar.org This method provides a direct and efficient route to 1-arylpyrroles, which are crucial precursors for the subsequent cyclization to form the quinoxaline ring. The synthesis of 1-(2-nitrophenyl)pyrrole from 2-nitroaniline is a classic application of the Clauson-Kaas reaction in this context. nih.govnih.gov

Cyclization Reactions Involving Nitro Group Reduction or Nucleophilic Aromatic Substitution

The final ring-closing step to form the pyrazine ring of the pyrrolo[1,2-a]quinoxaline system often involves either the reduction of a nitro group or a nucleophilic aromatic substitution reaction.

As mentioned previously, the reduction of a nitro group on the phenyl ring of a 1-phenylpyrrole (B1663985) derivative generates an amino group that can readily participate in a cyclization reaction. bohrium.comnih.gov For example, the reduction of 1-(2-nitrophenyl)pyrrole to 1-(2-aminophenyl)pyrrole is a key step, which is then followed by condensation with a suitable two-carbon unit to form the pyrazine ring. nih.govbohrium.com Iron powder in acidic media is one effective reagent for this nitro reduction. bohrium.comnih.gov

Alternatively, intramolecular nucleophilic aromatic substitution (SNAr) can be employed. In this approach, a suitable leaving group, such as a halogen or a nitro group, on the aromatic ring is displaced by a nucleophilic nitrogen atom from a side chain attached to the pyrrole ring. semanticscholar.orgtandfonline.com For instance, a 1-(2-fluorophenyl)pyrrole derivative with a side chain containing a secondary amine can undergo intramolecular cyclization via displacement of the fluoride (B91410) ion to form the dihydropyrrolo[1,2-a]quinoxaline, which can then be oxidized to the aromatic pyrrolo[1,2-a]quinoxaline. semanticscholar.org

Catalytic Approaches in Pyrrolo[1,2-a]quinoxaline Synthesis

The development of catalytic methods has revolutionized the synthesis of complex heterocyclic compounds, and the construction of the pyrrolo[1,2-a]quinoxaline core is no exception. These methods often offer milder reaction conditions, greater efficiency, and broader substrate scope compared to classical approaches.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for the synthesis of pyrrolo[1,2-a]quinoxalines. These catalysts facilitate a variety of coupling and cyclization reactions that are central to the construction of this heterocyclic system.

Palladium catalysis has been extensively utilized in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. researchgate.netrsc.org

The Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. nih.govnih.gov This reaction has been successfully applied to the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.govrsc.org For instance, the palladium-catalyzed amination of a bromo-substituted pyrrolo[1,2-a]quinoxaline with a piperazine (B1678402) derivative can be achieved using a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand like BINAP. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of palladium catalysis, enabling the formation of carbon-carbon bonds. bohrium.commdpi.comtandfonline.com This reaction has been employed to introduce aryl and alkenyl substituents onto the pyrrolo[1,2-a]quinoxaline core. For example, 4-chloropyrrolo[1,2-a]quinoxalines can be coupled with various boronic acids or their derivatives in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄, to yield 4-substituted pyrrolo[1,2-a]quinoxalines. nih.govbohrium.commdpi.com

Intramolecular N-arylation is a key strategy for the final ring-closing step to form the quinoxaline ring. nih.govresearchgate.net This reaction involves the palladium-catalyzed cyclization of a precursor containing both a pyrrole nitrogen and an ortho-haloaryl group. While some methods have limitations, recent advancements have expanded the scope of this reaction. nih.gov

Table 1: Selected Palladium-Catalyzed Reactions in the Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

Reaction Type Catalyst/Ligand Starting Materials Product Type Reference(s)
Buchwald-Hartwig Cross-Coupling Pd₂(dba)₃ / BINAP 1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline, Piperazines Piperazinyl-pyrrolo[1,2-a]quinoxalines nih.govnih.gov
Suzuki-Miyaura Cross-Coupling PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ 4-Chloropyrrolo[1,2-a]quinoxalines, Boronic acids 4-Aryl/Alkenyl-pyrrolo[1,2-a]quinoxalines nih.govbohrium.commdpi.com
Intramolecular N-Arylation Palladium catalysts 2-Haloanilines, Pyrrole-2-carboxylic acids Pyrrolo[1,2-a]quinoxalinones nih.govresearchgate.net
Direct C-H Arylation Pd(OAc)₂ / PPh₃ Pyrrolo[1,2-a]quinoxalines, Aryl iodides/bromides 1-Arylated pyrrolo[1,2-a]quinoxalines rsc.orgbohrium.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Pyrrolo[1,2-a]quinoxalin-9-amine
Pyrrolo[1,2-a]quinoxaline
2-Nitroaniline
Phenylenediamine
1-(2-Nitrophenyl)pyrrole
1-(2-Aminophenyl)pyrrole
2,5-Dimethoxytetrahydrofuran
1-(2-Fluorophenyl)pyrrole
Dihydropyrrolo[1,2-a]quinoxaline
Piperazinyl-pyrrolo[1,2-a]quinoxaline
1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline
4-Chloropyrrolo[1,2-a]quinoxaline
Pyrrolo[1,2-a]quinoxalinone
4-Aryl-pyrrolo[1,2-a]quinoxaline
4-Alkenyl-pyrrolo[1,2-a]quinoxaline
1-Arylated pyrrolo[1,2-a]quinoxaline
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Pd(OAc)₂ (Palladium(II) acetate)
Copper-Catalyzed Processes (e.g., Aerobic Oxidative Domino Reactions)

Copper catalysis has emerged as a powerful tool for the synthesis of pyrrolo[1,2-a]quinoxalines. One notable method involves a one-pot domino reaction utilizing readily available 1-(2-halophenyl)-1H-pyrroles and α-amino acids in the presence of a copper catalyst under an air atmosphere. acs.orgnih.govfigshare.com This process proceeds through a sequence of Ullmann-type N-arylation, aerobic oxidation, intramolecular addition, and decarboxylation to afford the desired products. acs.orgx-mol.com A key advantage of this method is the use of a base, rather than an acid, to facilitate the intramolecular addition step. acs.org Different functional groups are well-tolerated in this reaction. nih.govfigshare.com

Another efficient copper-catalyzed strategy involves the one-pot reaction of 1-(2-aminophenyl)-pyrroles and aldehydes at room temperature. bohrium.com This reaction, catalyzed by Cu(OTf)₂, proceeds via imine formation, cyclization, and oxidation. bohrium.com The methodology is characterized by its simple procedure, use of readily available starting materials, low catalyst loading, and high functional group tolerance. bohrium.com Furthermore, a copper-catalyzed approach for the synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and alkylboronic acids has been developed, proceeding through a radical pathway. ucsf.eduthieme-connect.com Additionally, a simple and inexpensive one-pot method using CuI as a catalyst and 2,2'-bipyridine (B1663995) as a ligand has been reported for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 2-formylazoles and o-aminoiodoarenes. sioc-journal.cn

Gold-Catalyzed Intramolecular Hydroamination Reactions

Gold catalysts have proven effective in mediating the synthesis of pyrrolo[1,2-a]quinoxalines through cascade reactions. acs.orgnih.gov An efficient tandem process involving hydroamination and hydroarylation of pyrrole-substituted anilines with alkynes has been developed using a gold(I) catalyst. acs.orgnih.gov These reactions are typically carried out in toluene (B28343) at 80 °C and are applicable to a variety of aromatic amino compounds and both terminal and internal alkynes, providing substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields. acs.orgnih.gov A proposed mechanism involves intermolecular C-N bond formation followed by an intramolecular nucleophilic reaction via a cationic gold complex. acs.orgnih.gov

Furthermore, a gold-catalyzed protocol has been developed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from suitably substituted N-alkynyl indoles. mdpi.comnih.gov This method demonstrates high selectivity for the 6-exo-dig cyclization product, which subsequently isomerizes to yield the final product. mdpi.com The mild reaction conditions are compatible with a range of functional groups, including halogens, alkoxyl, cyano, ketone, and ester moieties. nih.gov

Iron-Promoted Reduction and Oxidation Cascades

Iron-promoted reactions offer an alternative and often more economical approach to the synthesis of pyrrolo[1,2-a]quinoxalines. bohrium.comnih.gov A one-pot method has been described that utilizes iron powder and acidic conditions to synthesize 4,7-substituted pyrrolo[1,2-a]quinoxalines from readily available 1-(2-nitrophenyl)pyrrole derivatives and alcohols. bohrium.comnih.govdatapdf.com This process involves a cascade of redox reactions, imine formation, and intramolecular cyclization. bohrium.comnih.gov A key feature of this methodology is the dual role of iron in mediating the reduction of the nitroarene and the aerobic oxidation of the alcohol in a single pot. bohrium.comdatapdf.com

Another iron-catalyzed method involves the direct synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines via an oxidative coupling reaction between a methyl arene and a 1-(2-aminophenyl)pyrrole. nih.gov In this process, the benzylic carbon of the methyl arene is oxidized by di-t-butyl peroxide in the presence of an iron catalyst to form an aldehyde in situ. nih.gov This is followed by a Pictet-Spengler-type annulation to construct the quinoxaline ring system. nih.gov More recently, an iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles has been reported, also proceeding through a Pictet-Spengler-type annulation/oxidation sequence. acs.org

Lewis Acid Catalyzed Cyclizations

Lewis acid catalysis provides another avenue for the synthesis of pyrrolo[1,2-a]quinoxalines. For instance, the treatment of 1-(2-isocyanophenyl)pyrrole (B1598011) with a catalytic amount of boron trifluoride results in the formation of pyrrolo[1,2-a]quinoxaline in nearly quantitative yield. oup.com This reaction can be extended to an α-hydroxyalkylative cyclization by including aldehydes or ketones, which provides 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines in moderate to good yields. oup.com This method is valued for its use of readily available starting materials and experimental simplicity. oup.com

One-Pot and Multi-Component Reaction (MCR) Strategies

Acetic Acid Catalyzed One-Pot Pictet–Spengler Type Reactions

A highly efficient one-pot synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines has been developed using a catalytic amount of acetic acid. bohrium.comthieme-connect.comlondonmet.ac.uk This reaction proceeds by heating a mixture of 2-(1H-pyrrol-1-yl)aniline and an aldehyde in methanol. thieme-connect.com The proposed mechanism involves an initial condensation to form an iminium intermediate, which then undergoes an intramolecular electrophilic addition in a Pictet-Spengler type reaction, followed by air oxidation to yield the aromatic pyrroloquinoxaline. bohrium.comlondonmet.ac.uk This method is advantageous due to its mild conditions and the ability to generate a range of derivatives in high yields. bohrium.comlondonmet.ac.ukthieme-connect.com

Catalyst-Free Multicomponent Reactions (e.g., using 1,2-Diaminobenzene and Acetylenedicarboxylates)

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules. A notable example is the catalyst-free, one-pot synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate. beilstein-journals.orgnih.govresearchgate.net The reaction is typically performed in refluxing acetonitrile (B52724) and produces polysubstituted pyrrolo[1,2-a]quinoxalines in good to excellent yields. beilstein-journals.org The simplicity and lack of a catalyst make this an attractive alternative to other synthetic methods. beilstein-journals.org Similar catalyst-free conditions have also been utilized for the synthesis of pyrimidine (B1678525) functionalized pyrrolo-annelated derivatives. rsc.org Furthermore, a sustainable, solvent-free, and catalyst-free protocol for quinoxaline synthesis has been developed using mechanochemical agitation in a homogenizer, which offers rapid reaction times and a near-zero E-factor. rsc.org An eco-friendly, one-pot synthesis has also been reported in water without any catalyst. bohrium.com

Three-Component Reactions Involving o-Phenylenediamines, Dihydrofurans, and Ketones

A notable and efficient method for the construction of the pyrrolo[1,2-a]quinoxaline framework is a one-pot, three-component reaction involving o-phenylenediamines, 2-alkoxy-2,3-dihydrofurans, and ketones. bohrium.comresearchgate.netdoi.org This approach offers a straightforward route to substituted pyrrolo[1,2-a]quinoxalines from readily available starting materials.

The reaction is typically catalyzed by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a common choice, and is often carried out in a solvent like nitromethane (B149229). bohrium.comresearchgate.netdoi.org The proposed mechanism proceeds in a stepwise fashion. Initially, the 2-alkoxy-2,3-dihydrofuran condenses with o-phenylenediamine (B120857) to form an N-(2-aminophenyl)pyrrole derivative. This intermediate acts as a 1,5-bisnucleophile. The subsequent step involves an intramolecular Mannich-type reaction between this bisnucleophile and a ketone, which, after cyclization and dehydration, yields the final pyrrolo[1,2-a]quinoxaline product. bohrium.comresearchgate.net

The reaction conditions have been optimized to achieve good yields. For instance, using 50 mol % of BF₃·OEt₂ in nitromethane at 80°C for 5 hours has been shown to be effective. daneshyari.com While other Lewis acids like FeCl₃ and Brønsted acids such as PTSA have been tested, they have been found to be less effective in promoting the desired transformation. daneshyari.com The choice of solvent also plays a crucial role, with nitromethane generally providing superior yields compared to acetonitrile or 1,2-dichloroethane (B1671644) (DCE). daneshyari.com

The scope of this reaction has been explored with various substituted o-phenylenediamines and a range of ketones, demonstrating the versatility of this method for generating a library of pyrrolo[1,2-a]quinoxaline derivatives.

Table 1: Examples of Three-Component Synthesis of Pyrrolo[1,2-a]quinoxalines
o-Phenylenediamine DerivativeKetoneCatalyst/SolventYield (%)Reference
o-PhenylenediamineAcetophenoneBF₃·OEt₂ / Nitromethane81 daneshyari.com
4,5-Dimethyl-1,2-phenylenediamineCyclohexanoneBF₃·OEt₂ / Nitromethane75 daneshyari.com
4-Chloro-1,2-phenylenediaminePropiophenoneBF₃·OEt₂ / Nitromethane78 daneshyari.com

Oxidative Reaction Protocols (e.g., Iodine-Catalyzed, Metal-Free Cascade with Oxidants like O₂)

Oxidative cyclization reactions represent another powerful strategy for the synthesis of pyrrolo[1,2-a]quinoxalines. These methods often utilize 2-(1H-pyrrol-1-yl)anilines as key precursors, which undergo intramolecular cyclization with a suitable one-carbon source under oxidative conditions.

Iodine-Catalyzed Reactions: Molecular iodine has emerged as an efficient and metal-free catalyst for these transformations. rsc.org In a typical iodine-catalyzed protocol, 2-(1H-pyrrol-1-yl)aniline reacts with an aldehyde or a compound that can generate an aldehyde in situ. The reaction is believed to proceed through the formation of an imine intermediate, followed by an iodine-mediated intramolecular cyclization and subsequent oxidation to afford the aromatic pyrrolo[1,2-a]quinoxaline. rsc.org Oxidants such as 2-iodoxybenzoic acid (IBX) or even dimethyl sulfoxide (B87167) (DMSO) can be employed, with DMSO sometimes acting as both the solvent and the oxidant. rsc.org

A metal-free approach using iodine as a catalyst and oxygen as a green oxidant has also been developed, highlighting the environmentally friendly nature of some of these protocols. researchgate.net These reactions often exhibit broad substrate scope and good functional group tolerance. researchgate.net

Metal-Free Cascade with Oxidants like O₂: In addition to iodine-catalyzed systems, other metal-free oxidative cascade reactions have been reported. For instance, the reaction of 2-(1H-pyrrol-1-yl)anilines with various coupling partners in the presence of an oxidant like O₂ can lead to the formation of the pyrrolo[1,2-a]quinoxaline core. A notable example involves the use of tert-butyl hydrogen peroxide (TBHP) as an oxidant for the reaction of 2-(1H-pyrrol-1-yl)aniline with α-hydroxy acids, where the α-hydroxy acid serves as an in situ aldehyde surrogate. rsc.org

These oxidative methods provide a valuable alternative to traditional condensation reactions, often proceeding under mild conditions and with high efficiency.

Table 2: Examples of Oxidative Synthesis of Pyrrolo[1,2-a]quinoxalines
PrecursorCoupling Partner/Carbon SourceCatalyst/OxidantYield (%)Reference
2-(1H-pyrrol-1-yl)anilineStyreneI₂ / IBXGood rsc.org
2-(1H-pyrrol-1-yl)anilinePhenylacetyleneI₂ / DMSOGood researchgate.net
2-(1H-pyrrol-1-yl)anilineMandelic acid (α-hydroxy acid)TBHP76 rsc.org
2-(1H-pyrrol-1-yl)anilinesPrimary AlcoholsO₂ (as terminal oxidant)53-93 researchgate.net

Synthetic Routes to Pyrrolo[1,2-a]quinoxalin-4(5H)-ones and Dihydropyrrolo[1,2-a]quinoxalines

Pyrrolo[1,2-a]quinoxalin-4(5H)-ones: These derivatives are an important subclass of the pyrrolo[1,2-a]quinoxaline family. One innovative approach to their synthesis involves a visible light-mediated ring-opening and cyclization of aryl cyclopropanes with quinoxalinones. rsc.org This catalyst-free method provides a green and efficient pathway to pyrrolo[1,2-a]quinoxalin-4(5H)-ones. rsc.org Another established route is the 1,3-dipolar cycloaddition of quinoxalinium N-ylides with activated alkynes. beilstein-journals.org This method allows for the construction of the fused heterocyclic system with the introduction of substituents at various positions. The reaction of benzimidazoles with alkyl bromoacetates and non-symmetrical electron-deficient alkynes in 1,2-epoxybutane (B156178) at reflux also yields pyrrolo[1,2-a]quinoxalin-4-ones. beilstein-journals.org

Dihydropyrrolo[1,2-a]quinoxalines: The synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines is often achieved through the Pictet-Spengler type condensation of 1-(2-aminophenyl)pyrroles with a variety of aldehydes. researchgate.netunisi.it This reaction can be catalyzed by acids such as acetic acid or amidosulfonic acid and can be performed in solvents like ethanol (B145695) or even water, making it an environmentally benign process. bohrium.comresearchgate.netunisi.it The use of chiral phosphoramidate (B1195095) catalysts can lead to an asymmetric synthesis, providing enantiomerically enriched dihydropyrrolo[1,2-a]quinoxalines. researchgate.net Another method involves the BF₃·OEt₂-catalyzed heterocyclization of C-formyl-o-carboranes with 1-(2-aminophenyl)-pyrroles, which yields carboranylated dihydropyrrolo[1,2-a]quinoxalines. acs.orgnih.gov

Table 3: Synthetic Routes to Pyrrolo[1,2-a]quinoxalin-4(5H)-ones and Dihydropyrrolo[1,2-a]quinoxalines
Target CompoundStarting MaterialsKey Reagents/ConditionsReference
Pyrrolo[1,2-a]quinoxalin-4(5H)-oneAryl cyclopropanes, QuinoxalinonesVisible light, HCl, HNO₃ rsc.org
Pyrrolo[1,2-a]quinoxalin-4-oneBenzimidazoles, Alkyl bromoacetates, Alkynes1,2-Epoxybutane, reflux beilstein-journals.org
4,5-Dihydropyrrolo[1,2-a]quinoxaline1-(2-Aminophenyl)pyrrole, AldehydesAcetic acid / Ethanol researchgate.net
4,5-Dihydropyrrolo[1,2-a]quinoxaline2-(1H-pyrrol-1-yl)anilines, IsatinAmidosulfonic acid / Water bohrium.com
Carboranylated dihydropyrrolo[1,2-a]quinoxalineC-Formyl-o-carboranes, 1-(2-Aminophenyl)pyrrolesBF₃·OEt₂ acs.orgnih.gov

Strategies for Direct Functionalization of C-H Bonds within the Pyrrolo[1,2-a]quinoxaline Framework

Direct C-H bond functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, and the pyrrolo[1,2-a]quinoxaline system is no exception. These methods allow for the introduction of various functional groups onto the pre-formed heterocyclic core, avoiding the need for de novo synthesis of each new derivative.

Research has focused on the selective functionalization of the C1 and C3 positions of the pyrrole ring within the pyrrolo[1,2-a]quinoxaline framework.

Palladium-Catalyzed Arylation: An efficient method for the direct C-H arylation of pyrrolo[1,2-a]quinoxalines with aryl iodides has been developed using a palladium catalyst. rsc.org This protocol provides a selective route to 1-arylated and 1,3-diarylated pyrrolo[1,2-a]quinoxalines in good yields and with a broad substrate scope. rsc.org

Copper-Promoted Sulfenylation: A copper-catalyzed direct sulfenylation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines with diaryl disulfides has been reported. nih.gov This reaction proceeds in the presence of a copper catalyst and a potassium iodide promoter, tolerating a variety of functional groups. nih.gov

Other Functionalizations: Beyond arylation and sulfenylation, other direct C-H functionalizations have been explored. These include the introduction of halogen, difluoroacetate, and arylthio groups. scirp.org For instance, I₂-promoted C-H arylselenylation with diaryl diselenides allows for the synthesis of 1- or 3-arylselenylated and 1,3-diaryl diselenylated pyrrolo[1,2-a]quinoxalines. bohrium.com

These direct functionalization strategies offer a highly efficient and atom-economical approach to diversify the pyrrolo[1,2-a]quinoxaline scaffold, providing access to a wide range of novel derivatives for further investigation. researchgate.net

Table 4: Examples of Direct C-H Functionalization of Pyrrolo[1,2-a]quinoxalines
FunctionalizationPositionReagentsCatalyst/PromoterReference
ArylationC1 and C1,C3Aryl iodidesPd(OAc)₂ rsc.org
SulfenylationC1Diaryl disulfidesCopper catalyst / KI nih.gov
ArylselenylationC1 and/or C3Diaryl diselenidesI₂ bohrium.com
Halogenation, Difluoroacetylation, Arylthiolation-VariousVarious scirp.org

Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Quinoxaline Derivatives

General Principles of Pharmacomodulation of the Pyrrolo[1,2-a]quinoxaline (B1220188) Scaffold

Pharmacological modulation of the pyrrolo[1,2-a]quinoxaline scaffold has led to the discovery of derivatives with a wide range of biological activities, including anticancer, antimalarial, and anti-HIV properties. researchgate.net The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and biological properties.

Key principles of pharmacomodulation for this scaffold include:

Introduction of substituents: The addition of various functional groups at different positions on the pyrrolo[1,2-a]quinoxaline ring system can significantly alter its interaction with biological targets.

Modification of existing substituents: Altering the nature of existing substituents, for example, by changing their size, lipophilicity, or electronic properties, can optimize activity.

Scaffold hopping: Replacing the core scaffold with a structurally related one while retaining key pharmacophoric features can lead to novel compounds with improved properties. nih.gov

Impact of Substituent Position and Chemical Nature on Biological Activity

The position and chemical nature of substituents on the pyrrolo[1,2-a]quinoxaline scaffold play a critical role in determining the biological activity of its derivatives.

Substitution at the C-4 position of the pyrrolo[1,2-a]quinoxaline motif has been a key strategy in developing potent inhibitors for various targets. For instance, a series of 4-aryl pyrrolo[1,2-a]quinoxalines have been synthesized and shown to possess significant biological activity. nih.govacs.org

In the context of protein kinase CK2 inhibitors, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid demonstrated potent inhibition with an IC50 of 49 nM. nih.gov This highlights the importance of an appropriately substituted amino group at the C-4 position for high-affinity binding.

CompoundSubstitution at C-4Biological TargetActivity (IC50)
1c(3-chlorophenyl)aminoProtein kinase CK249 nM

The introduction of piperazinyl moieties, often connected via a spacer, is a common strategy in drug design to improve solubility and target engagement. In the case of pyrrolo[1,2-a]quinoxaline derivatives, piperazinyl groups have been instrumental in developing inhibitors of multidrug transporters in Candida albicans. nih.govnih.govrsc.orgrsc.org

Studies have shown that the nature of the substituent on the distal nitrogen of the piperazine (B1678402) ring significantly influences the inhibitory activity. For example, derivatives with a benzhydryl moiety have shown promising results. rsc.org The length and flexibility of the spacer connecting the piperazine to the core scaffold are also critical for optimal interaction with the target protein.

Compound SeriesKey Structural FeatureBiological TargetObserved Effect
1d, 1fPiperazinyl-pyrrolo[1,2-a]quinoxalinesCandida albicans multidrug transporters (CaMdr1p)Synergistic effect with fluconazole (B54011)
-Piperazinyl-pyrrolo[1,2-a]quinoxalinesCandida albicans multidrug transporters (CaCdr1p and CaMdr1p)Dual and selective inhibition

Modifications to the core pyrrolo[1,2-a]quinoxaline skeleton, such as the introduction of methoxy (B1213986) groups, can impact the electronic properties and conformation of the molecule, thereby influencing its biological activity. The placement of these groups can affect the molecule's ability to form key interactions with its biological target.

For example, in the development of Sirt6 activators, the presence and position of substituents on the tricyclic ring were found to be important. Hydrophobic groups like methyl and trifluoromethyl were beneficial for activity, while hydrophilic substituents such as hydroxyl and sulfonyl groups were unfavorable. nih.gov

The addition of fused rings and various side chains to the pyrrolo[1,2-a]quinoxaline scaffold has been explored to expand its chemical space and biological activity. For instance, the fusion of a phenanthrene (B1679779) ring to the quinoxaline (B1680401) core was investigated in the context of non-fused ring electron acceptors for organic photovoltaics. rsc.org

In the development of Sirt6 activators, the substitution of a pyridine (B92270) ring with a benzene (B151609) ring resulted in only a slight decrease in potency. nih.gov However, acetylation of the -NH- group of the tricyclic ring or dehydrogenation of the quinoxaline ring led to a loss of activity. nih.gov This indicates that the integrity of the core ring system and the nature of the appended aromatic rings are crucial for biological function.

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For pyrrolo[1,2-a]quinoxaline derivatives, the relative orientation of different parts of the molecule can influence its ability to fit into the binding site of a target protein.

In the case of non-fused ring electron acceptors, theoretical calculations suggested an S-shaped conformation for active compounds. rsc.org For Sirt6 activators, docking studies indicated that a protonated nitrogen on the side chain forms π-cation interactions with a tryptophan residue in the binding pocket, stabilizing the active conformation. nih.govnih.gov This highlights the importance of conformational analysis in understanding and predicting the potency of these derivatives.

Structure-Based Design Principles for Targeted Biological Functions

The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a versatile framework in medicinal chemistry, amenable to a variety of substitutions that allow for the fine-tuning of its biological activity. Structure-based design and structure-activity relationship (SAR) studies have been instrumental in the development of potent and selective agents targeting a range of biological entities, including protein kinases and sirtuins. These studies have revealed key structural features that govern the interaction of these derivatives with their respective targets, providing a rational basis for the design of novel therapeutic agents.

Inhibition of Protein Kinase CK2

A series of substituted 4-anilinopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of human protein kinase CK2, a target implicated in cancer and inflammatory diseases. The design of these compounds was based on creating isosteres of known CK2 inhibitors. conicet.gov.ar

SAR studies revealed that the nature of the substituent on the aniline (B41778) ring at the 4-position plays a crucial role in the inhibitory activity. The most potent compound identified was 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid , which exhibited an IC₅₀ of 49 nM against human CK2. conicet.gov.arnih.gov The presence of a chlorine atom at the meta-position of the phenylamino (B1219803) moiety was found to be particularly favorable for activity.

CompoundSubstituent (R) on Phenylamino GroupIC₅₀ (nM) against CK2
1a H>10000
1b 3-CH₃130
1c 3-Cl49
1d 3-F110
1e 3-Br80
1f 3-CF₃150
1g 3-NO₂250
1h 4-Cl320

Data sourced from Guillon et al. (2013).

Inhibition of Akt Kinase

The pyrrolo[1,2-a]quinoxaline scaffold has also been explored for the development of inhibitors of Akt kinase, a key node in cell survival and proliferation pathways. nih.gov SAR studies have highlighted the importance of substitution at the C-4 position of the pyrroloquinoxaline core with a benzylpiperidinyl fluorobenzimidazole group for antiproliferative activity. nih.gov Additionally, functionalization of the pyrrole (B145914) ring has been shown to be a critical determinant of activity. nih.gov

In one study, a series of substituted pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. nih.gov The most promising compounds, 1a and 1h , demonstrated significant activity against several cell lines.

CompoundCell LineIC₅₀ (µM)
1a K5624.5
1h U9375
1h MCF78

Data sourced from Desplat et al. (2008).

Activation of Sirt6

In a departure from kinase inhibition, pyrrolo[1,2-a]quinoxaline-based derivatives have also been identified as potent and selective activators of Sirtuin 6 (Sirt6), an enzyme with roles in metabolism, DNA repair, and inflammation. nih.gov Structure-based design, guided by molecular modeling and docking studies, led to the exploration of the SAR by introducing a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the core scaffold. nih.gov

These studies revealed that the introduction of specific heterocycles with a two-carbon linker resulted in compounds with excellent Sirt6 activating activity. nih.gov For instance, compounds 45-50 displayed activation folds of 5.38–6.30 at 100 μM. nih.gov Docking studies suggested that the protonated nitrogen on the side chain of these potent activators forms a stabilizing π-cation interaction with Trp188 in the Sirt6 binding pocket. nih.gov

CompoundSirt6 Activation Fold (at 100 µM)
45 5.38
46 6.30
47 5.95
48 5.82
49 5.61
50 6.12

Data sourced from Zhou et al. (2023).

Biological Activities and Biochemical Target Engagement of Pyrrolo 1,2 a Quinoxaline Derivatives

Anticancer and Antiproliferative Activities.

Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative properties. researchgate.netresearchgate.net Their mechanisms of action are diverse, targeting key enzymes and pathways involved in cancer cell growth and survival.

Akt Kinase Inhibition (PKB/Akt) and Isozyme Selectivity (Akt1, Akt2, Akt3).

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.govsci-hub.setandfonline.com Its overexpression and activation are implicated in numerous human cancers, making it an attractive target for cancer therapy. nih.govsci-hub.se Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of Akt kinase. nih.govsci-hub.senih.gov

The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3. sci-hub.setandfonline.com Developing inhibitors with selectivity for a specific isozyme is a significant challenge but could lead to more targeted therapies with fewer side effects. Research has focused on designing pyrrolo[1,2-a]quinoxalines as isosteres of known quinoxaline (B1680401) and pyrazinone-based Akt inhibitors. sci-hub.setandfonline.com

A series of substituted pyrrolo[1,2-a]quinoxalines were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines known to have an active phosphorylated form of Akt. nih.govsci-hub.se For instance, certain derivatives demonstrated more potent activity than the reference inhibitor A6730. nih.govsci-hub.se Preliminary structure-activity relationship (SAR) studies have highlighted the importance of substitution at the C-4 position of the pyrrolo[1,2-a]quinoxaline scaffold for antiproliferative activity. nih.gov

CompoundCell LineIC50 (µM)Reference
1aK5624.5 nih.gov
1hU9375 nih.gov
1hMCF78 nih.gov
1aK5623-4 tandfonline.com
1cK5623-4 tandfonline.com
1fK5623-4 tandfonline.com
1hK5623-4 tandfonline.com

Inhibition of Human Protein Kinase CK2.

Human protein kinase CK2 is another crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis. It is often found to be overexpressed in cancer cells, making it a viable target for anticancer drug development. nih.gov A novel class of potent inhibitors of human protein kinase CK2 based on the substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid scaffold has been developed. nih.gov

A set of these compounds were synthesized and tested, leading to the identification of inhibitors with IC50 values in the micro- and sub-micromolar range. nih.gov The most potent of these, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c), exhibited an IC50 of 49 nM, demonstrating that the pyrrolo[1,2-a]quinoxaline structure is a promising scaffold for developing human protein kinase CK2 inhibitors. nih.gov

Antileukemic Activity against Human Leukemia Cell Lines (e.g., K562, HL60, U937).

Pyrrolo[1,2-a]quinoxaline derivatives have shown significant antileukemic activity against various human leukemia cell lines, including K562 (chronic myelogenous leukemia), HL60 (promyelocytic leukemia), and U937 (histiocytic lymphoma). mdpi.comnih.govsci-hub.se

Several studies have reported the synthesis and in vitro evaluation of these compounds for their antiproliferative effects on these cell lines. nih.govsci-hub.senih.gov For example, compound 1a was found to inhibit the proliferation of the K562 cell line with an IC50 of 4.5 µM, while compound 1h inhibited the U937 cell line with an IC50 of 5 µM. nih.govsci-hub.se Further modifications to the pyrrolo[1,2-a]quinoxaline scaffold, such as the introduction of a benzylpiperidinyl fluorobenzimidazole moiety at the C-4 position, have yielded compounds with improved activity in the low micromolar range against the K562 cell line. tandfonline.com A recently synthesized (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative, JG1679 , also demonstrated promising cytotoxic potential against several human leukemia cell lines, including MV4-11, K562, Jurkat, and MOLM14. mdpi.com

Anti-Pancreatic Ductal Adenocarcinoma Activity.

While direct studies on pyrrolo[1,2-a]quinoxaline derivatives against pancreatic ductal adenocarcinoma (PDAC) are limited in the provided context, related quinoline (B57606) derivatives have shown activity. nih.gov One such derivative inhibits the proliferation and migration of PDAC cells (PANC-1 and BXPC-3) and suppresses tumor growth in xenograft models. nih.gov This suggests that the broader class of quinoline-containing compounds, which includes the pyrrolo[1,2-a]quinoxaline scaffold, holds potential for the development of anti-PDAC agents.

PARP-1 Inhibition.

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The pyrrolo[1,2-a]quinoxaline skeleton has been identified as a structural template for designing PARP-1 inhibitors. researchgate.net

Antimicrobial and Antiparasitic Activities.

In addition to their anticancer properties, pyrrolo[1,2-a]quinoxaline derivatives have demonstrated notable antimicrobial and antiparasitic activities. researchgate.net

Some pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown remarkable efficacy against S. aureus and E. coli, as well as potent antifungal activity against A. niger and C. albicans. ku.ac.ae Furthermore, certain piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of drug efflux pumps in Candida albicans, a mechanism that can help overcome multidrug resistance in this fungal pathogen. rsc.org

The antiparasitic activity of this class of compounds is also significant. Bispyrrolo[1,2-a]quinoxalines have shown superior antimalarial activity against Plasmodium falciparum compared to their mono-pyrrolo[1,2-a]quinoxaline counterparts. acs.orgacs.org The presence of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline nucleus and the use of a bis(3-aminopropyl)piperazine linker were found to enhance the antimalarial activity. acs.orgacs.org These compounds are thought to act by inhibiting β-hematin formation, a critical process for the parasite's survival. acs.orgacs.org Additionally, some derivatives have been investigated for their potential to target Plasmodium telomeres by stabilizing G-quadruplex structures. nih.gov

Inhibition of Fungal Multidrug Resistance Transporters (e.g., CaCdr1p, CaMdr1p of Candida albicans)

Multidrug resistance in fungi, particularly in Candida albicans, is a significant clinical challenge, often mediated by the overexpression of efflux pump proteins like CaCdr1p and CaMdr1p. Pyrrolo[1,2-a]quinoxaline derivatives have emerged as promising inhibitors of these transporters.

In a study evaluating twenty-nine piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, twenty-three compounds were identified as dual inhibitors of both CaCdr1p and CaMdr1p transporters. nih.govnih.gov The inhibitory activity was assessed by monitoring the efflux of Nile Red, a fluorescent substrate, in Saccharomyces cerevisiae cells overexpressing the target transporters. nih.govacs.org A compound was considered to have inhibitory activity if the Nile Red efflux was below 60% compared to control cells. nih.govacs.org

Further investigation into their antifungal potential revealed that nineteen of these compounds acted as substrates for CaCdr1p and seven for CaMdr1p. nih.gov Notably, in combination with fluconazole (B54011), two compounds, 1d and 1f , demonstrated a synergistic effect in a yeast strain overexpressing the CaMdr1p protein. nih.govnih.gov This synergy, indicated by Fractional Inhibitory Concentration Index (FICI) values of ≤ 0.5, highlights their potential for chemosensitization, which could help overcome existing antifungal resistance. nih.govnih.gov

Table 1: Activity of Piperazinyl-Pyrrolo[1,2-a]quinoxaline Derivatives on C. albicans Efflux Pumps

Compound Target Transporter Key Finding Citation
Various (23 compounds) CaCdr1p and CaMdr1p Dual inhibition of both transporters. nih.gov, nih.gov
1d CaMdr1p Synergistic effect with fluconazole (FICI = 0.15). nih.gov, acs.org
1f CaMdr1p Synergistic effect with fluconazole (FICI = 0.4). nih.gov, acs.org

Antimalarial Activity (e.g., against Plasmodium falciparum strains)

The pyrrolo[1,2-a]quinoxaline scaffold has been a template for the development of novel antimalarial agents. Research has demonstrated the efficacy of these derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of bis-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and showed good antimalarial activity, with IC50 values in the micromolar range against the W2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains of P. falciparum. merckmillipore.comsigmaaldrich.com Among these, compounds 1n and 1p were identified as the most potent candidates, displaying significant selectivity indices. merckmillipore.com Another study focused on ferrocenyl-substituted pyrrolo[1,2-a]quinoxalines, with compounds 1j-l showing promising results against the FcB1, K1, and F32 strains of the parasite. nih.gov Additionally, 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives have also been investigated and found to be active against the W2 and 3D7 strains. ebi.ac.uk

**Table 2: Antimalarial Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against *P. falciparum***

Compound/Series P. falciparum Strain(s) Activity/Finding Citation
bis-pyrrolo[1,2-a]quinoxalines W2, 3D7 Good activity with IC50 in the µM range. merckmillipore.com, sigmaaldrich.com
1n W2 Identified as a potent candidate with a selectivity index of 40.6. merckmillipore.com
1p 3D7 Identified as a potent candidate with a selectivity index of 39.25. merckmillipore.com
Ferrocenyl derivatives (1j-l ) FcB1, K1, F32 Promising pharmacological results. nih.gov
4-alkapolyenyl derivatives W2, 3D7 Investigated for antimalarial activity. ebi.ac.uk

Anti-Leishmania Activity

Derivatives of pyrrolo[1,2-a]quinoxaline have shown potential as agents against leishmaniasis, a parasitic disease caused by Leishmania species.

A series of 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested in vitro against the promastigote forms of three Leishmania species. ebi.ac.uk These compounds exhibited activity against L. major, L. mexicana, and L. donovani, with IC50 values ranging from 1.2 to 14.7 μM. ebi.ac.uk In another study, new 4-substituted pyrrolo[1,2-a]quinoxalines were evaluated for their activity against Leishmania amazonensis and Leishmania infantum strains. nih.gov The research highlighted that the nature of the 4-substituted alkenyl side chain on the heterocyclic core is important for modulating the antileishmanial activity. nih.gov However, a series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives, while active against malaria, were found to have a selective antiplasmodial profile and were not as effective against L. donovani. merckmillipore.com

Antituberculosis Activity

The search for new drugs to combat Mycobacterium tuberculosis has led to the investigation of the pyrrolo[1,2-a]quinoxaline core. A series of these compounds was designed through molecular hybridization of agents known to be active against this bacterium.

From a group of twenty-three synthesized compounds, ten showed significant antitubercular activity in vitro with moderate cytotoxicity. For instance, new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives were synthesized and evaluated, with compounds 7c and 13 showing notable activity at 6.25 µg/mL against the H37Rv strain of M. tuberculosis, achieving 94% and 100% inhibition, respectively. researchgate.net Further studies identified compound 12g as a promising lead, with a Minimum Inhibitory Concentration (MIC) of 5 μg/mL. Molecular docking studies suggest that the enzyme InhA may be a biological target for these active compounds. Additionally, compounds 4b (4-(3,4-methylenedioxyphenyl) pyrrolo[1,2-a]quinoxaline) and 4c (4-(2-chlorophenyl) pyrrolo[1,2-a]quinoxaline) were identified as potential inhibitors of the Ca2+ ATPase transporter CtpF, with compound 4b being active on Mtb cells with a MIC of 25 µg/mL.

Table 3: Antituberculosis Activity of Pyrrolo[1,2-a]quinoxaline Derivatives

Compound M. tuberculosis Strain Activity/Finding Potential Target Citation
7c H37Rv 94% inhibition at 6.25 µg/mL. Not specified researchgate.net
13 H37Rv 100% inhibition at 6.25 µg/mL. Not specified researchgate.net
12g Not specified MIC value of 5 µg/mL. InhA
4b Not specified MIC value of 25 µg/mL. CtpF
4c Not specified Identified as a potential inhibitor. CtpF

General Antibacterial Activities

While much of the research focuses on specific pathogens, the broader antibacterial potential of the quinoxaline family, to which pyrrolo[1,2-a]quinoxalines belong, is recognized. researchgate.net A related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from a marine bacterium, showed a potent inhibitory effect against multidrug-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L. This indicates the potential of the core pyrrole-fused heterocyclic structures in developing new antibacterial agents.

Neuropharmacological Activities and Receptor Modulation

Antipsychotic Properties

The pyrrolo[1,2-a]quinoxaline framework is a key structural component in compounds designed for neuroscience applications, including those with potential antipsychotic properties. researchgate.net Their mechanism often involves interaction with key neurotransmitter receptors.

Research has shown that piperazinylpyrroloquinoxaline derivatives can act as potent and selective ligands for serotonin (B10506) 5-HT3 receptors. nih.gov Some of these compounds behave as agonists or partial agonists at these receptors. nih.gov For example, compounds 11e and 12c were identified as potent central 5-HT3 receptor agonists and were found to easily cross the blood-brain barrier. The activity of these compounds is being explored for potential anxiolytic effects. nih.gov Additionally, other tricyclic quinoxaline derivatives, specifically 5,6-Dihydro-1H-pyrrolo[1,2,3-de]quinoxaline-2,3-diones, have been identified as potent antagonists for the glycine (B1666218) binding site of the NMDA receptor, another important target in neuropharmacology. acs.org The quinoxaline family has also been used to develop antagonists for the kappa opioid receptor. ebi.ac.uk

Adenosine (B11128) A3 Receptor Modulation

The pyrrolo[1,2-a]quinoxaline scaffold is recognized as a foundational structure for compounds that modulate the adenosine A3 receptor. nih.gov The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a role in various physiological processes. nih.gov Its activation has been linked to immunosuppression, brain ischemia, and the release of inflammatory mediators like histamine (B1213489) from mast cells. nih.gov Consequently, agents that can modulate this receptor, either as agonists or antagonists, are of significant scientific interest. nih.govnih.gov Research has identified derivatives of the pyrrolo[1,2-a]quinoxaline framework as active modulators of the A3 receptor, highlighting the therapeutic potential of this chemical class. nih.gov

5-HT3 Receptor Agonism

Derivatives of pyrrolo[1,2-a]quinoxaline have been developed as novel, potent, and selective agonists for the 5-HT3 receptor. nih.govnih.govebi.ac.uk In one series of studies, piperazinopyrroloquinoxalines were synthesized and evaluated, leading to the identification of compounds with high affinity and selectivity for 5-HT3 receptors. nih.gov Structure-activity relationship (SAR) analyses confirmed that chemical modifications to these structures were consistent with high-affinity binding. nih.gov

Notably, several compounds from this class demonstrated subnanomolar affinity for the 5-HT3 receptor in binding studies. ebi.ac.uk Functional assays, such as the [14C]-guanidinium accumulation test in NG 108-15 cells, confirmed that most of these derivatives possess distinct 5-HT3 agonist properties. ebi.ac.uk Certain compounds were found to act as agonists at central 5-HT3 receptors while behaving as antagonists at peripheral receptors. ebi.ac.uk Pharmacokinetic studies revealed that key compounds in this series can effectively cross the blood-brain barrier, representing some of the most potent central 5-HT3 agonists identified to date. ebi.ac.uk

Table 1: Activity of Select Pyrrolo[1,2-a]quinoxaline Derivatives at 5-HT3 Receptors

Compound Receptor Affinity Functional Activity (Central) Functional Activity (Peripheral) Blood-Brain Barrier Penetration Reference
8a Picomolar range Agonist / Partial Agonist Not specified Not specified nih.gov
11d Subnanomolar Agonist Antagonist Not specified ebi.ac.uk
11e Subnanomolar Agonist Antagonist Yes (Brain/Plasma Ratio: 17.5) ebi.ac.uk
12a Not specified Agonist Not specified Not specified ebi.ac.uk
12c Not specified Not specified Not specified Yes (Brain/Plasma Ratio: 37.5) ebi.ac.uk
15a,b High Agonist / Partial Agonist Not specified Not specified nih.gov
16d High Agonist / Partial Agonist Not specified Not specified nih.gov

GABA Benzodiazepine Receptor Agonism and Antagonism

The related imidazo[1,5-a]quinoxaline (B8520501) scaffold has given rise to a new series of compounds that bind with high affinity to the GABAA/benzodiazepine receptor. nih.gov These ligands, which include various amides and carbamates, display a broad spectrum of intrinsic efficacies at the receptor complex. nih.gov Depending on their specific structure, these compounds can act as full agonists, partial agonists, or antagonists. nih.gov The range of activity is demonstrated by their varying effects in [35S]TBPS binding assays, which measure modulation of the ion channel associated with the GABAA receptor. nih.gov This highlights the versatility of the core quinoxaline structure in generating ligands with diverse functional outcomes at this important central nervous system target. nih.gov

Kappa Opioid Receptor (KOR) Antagonism

The pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]quinoxalinone cores are key structural motifs in the development of kappa opioid receptor (KOR) antagonists. nih.gov The KOR is a G protein-coupled receptor that binds the endogenous opioid peptide dynorphin (B1627789) and is involved in modulating consciousness, motor control, and mood. nih.govwikipedia.org Dysregulation of the KOR system has been implicated in addiction and other neurological conditions. wikipedia.org Synthetic efforts have focused on creating antagonists based on this heterocyclic framework. nih.govnih.gov For instance, the molecule ML190, which features a related pyrido[2,3-e]pyrrolo[1,2-a]pyrazinone ring system, has been identified as a lead structure for developing KOR antagonists. nih.gov The development of general synthetic routes to access the pyrrolo[1,2-a]quinoxalinone core has been a key step in creating analogues of these potential KOR antagonists for further biological evaluation. nih.govacs.org

Antiviral Activities

Anti-HIV Activity

The pyrrolo[1,2-a]quinoxaline heterocyclic system is a recognized scaffold in compounds possessing anti-HIV activity. nih.govnih.gov Specifically, this core structure is found in molecules that function as HIV-1 reverse transcriptase inhibitors. nih.gov The potential for this class of compounds to act against HIV has been noted in several surveys of bioactive heterocyclic molecules. nih.govresearchgate.net Related structures, such as pyrrolo[2,3-b]quinoxalines derived from 3-hydroxy-3-pyrroline-2-ones, have also been associated with anti-HIV properties. rsc.org

HCV Inhibition

Molecules containing the pyrrolo[1,2-a]quinoxaline core have been identified as inhibitors of the Hepatitis C Virus (HCV). nih.gov While detailed studies on this specific scaffold are emerging, research on closely related structures provides insight into their potential mechanism. For example, pyrrolo[1,2-b]pyridazin-2-one analogues have been discovered as a novel class of potent inhibitors of the genotype 1 HCV NS5B polymerase, a key enzyme for viral replication. nih.gov This suggests that the broader family of pyrrolo-based heterocyclic compounds represents a promising foundation for the development of new anti-HCV agents. nih.gov

Inhibition of Viral Proteases (e.g., Main protease 3CLpro for COVID-19)

The 3C-like protease (3CLpro), also known as the main protease, is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, as it processes viral polyproteins. smolecule.com Its essential role in the viral life cycle and the absence of close human homologues make it a prime target for antiviral drug development. nih.gov

Within the pyrrolo[1,2-a]quinoxaline class, specific derivatives have demonstrated notable anti-SARS-CoV-2 activity. Research has identified that compound 38 , a pyrrolo[1,2-a]quinoxaline-based Sirt6 activator, significantly suppressed SARS-CoV-2 infection in preclinical tests, exhibiting an EC₅₀ value of 9.3 μM. nih.govgoogle.com This finding suggests that the therapeutic potential of this class of molecules could extend to infectious diseases, including COVID-19. google.comrsc.org

Modulation of Other Enzymes and Biological Pathways

Sirt6 Activation and On-Target Effects

Sirtuin 6 (Sirt6) is an NAD⁺-dependent deacylase that plays a crucial role in regulating cellular processes such as DNA repair, gene expression, and energy metabolism. nih.gov The activation of Sirt6 has emerged as a promising therapeutic strategy for a variety of human diseases. google.comnih.gov A series of novel pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6. nih.govgoogle.com

Initial structure-activity relationship (SAR) studies identified compound 21 , which features a 4-methylpiperazin-1-yl moiety, as a potent Sirt6 activator. nih.gov Further exploration led to the development of additional potent derivatives. The on-target effects of these compounds were confirmed through Sirt6-knockdown experiments, validating that their biological activity is directly mediated by Sirt6. nih.govrsc.org For instance, compounds 35 , 36 , 38 , 46 , 47 , and 50 were found to be strong activators of Sirt6. nih.gov

The table below summarizes the Sirt6 activation levels for selected pyrrolo[1,2-a]quinoxaline derivatives at different concentrations.

CompoundActivation Fold at 100 μMActivation Fold at 30 μM
21 22.1 ± 1.112.3 ± 0.9
35 21.7 ± 1.910.5 ± 1.2
36 25.4 ± 2.513.7 ± 1.5
38 24.3 ± 1.511.8 ± 0.8
46 20.6 ± 2.19.7 ± 0.9
47 22.8 ± 1.310.2 ± 0.6
50 23.5 ± 0.911.5 ± 1.1
Data sourced from a fluorometric activity assay. Results represent mean ± SD from at least two independent experiments. nih.gov

Glucagon (B607659) Receptor Agonism

Glucagon receptor agonists are substances that mimic the action of glucagon, a hormone that, in opposition to insulin, signals the liver to release glucose. While the pyrrolo[1,2-a]quinoxaline scaffold has been investigated for its interaction with the glucagon receptor, published research has primarily focused on its potential as non-peptide glucagon receptor antagonists. At present, there is no available scientific literature detailing the agonistic activity of pyrrolo[1,2-a]quinoxaline derivatives at the glucagon receptor.

Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a validated target for treating inflammatory diseases. A review of the scientific literature did not yield any studies or data concerning the inhibition of PDE4 by compounds containing the pyrrolo[1,2-a]quinoxaline core structure.

Selectivity and Cytotoxicity Profile in Preclinical Models

The safety and selectivity profile of a compound is critical to its potential as a therapeutic agent. For the pyrrolo[1,2-a]quinoxaline class, these properties have been evaluated across their different biological activities.

Derivatives developed as Sirt6 activators have been reported to possess low cytotoxicity. nih.govgoogle.com Similarly, pyrrolo[1,2-a]quinoxalines designed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) were found to be nontoxic to cells. Certain analogues in this PTP1B inhibitor series also demonstrated good selectivity against the closely related T-cell protein tyrosine phosphatase (TCPTP), with a selectivity index greater than 40.

In the realm of kinase inhibition, a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative, compound 2 , was developed as a potent non-covalent inhibitor of Bruton's tyrosine kinase (BTK). A kinase selectivity profiling study demonstrated its excellent selectivity against a wide panel of 468 kinases.

Furthermore, specific pyrrolo[1,2-a]quinoxaline derivatives have been assessed for their cytotoxic potential against cancer cell lines. Compound JG1679 was evaluated for its anti-leukemic activity, showing promising cytotoxicity against several human leukemia cell lines.

The table below presents the cytotoxic activity of compound JG1679 against various human leukemia cell lines.

Cell LineIC₅₀ (μM)
MV4-11 0.05 ± 0.01
K562 0.11 ± 0.02
MOLM14 0.09 ± 0.01
Jurkat 0.07 ± 0.01
IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are expressed as mean ± SD.

Computational and Theoretical Investigations of Pyrrolo 1,2 a Quinoxaline Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies have been instrumental in understanding how pyrrolo[1,2-a]quinoxaline (B1220188) derivatives interact with biological targets. These computational techniques predict the binding modes and affinities of these compounds within the active sites of proteins, offering a rationale for their observed biological activities and guiding the synthesis of more potent and selective molecules.

For instance, in the development of Sirt6 activators, molecular docking studies were employed to understand the structure-activity relationships of a series of pyrrolo[1,2-a]quinoxaline-based derivatives. nih.gov These studies revealed that a protonated nitrogen atom on the side chain of one particularly potent compound forms crucial π-cation interactions with a tryptophan residue (Trp188) in the Sirt6 binding pocket, stabilizing the ligand within this extended site. nih.govutmb.edu This insight was key to designing novel activators with improved efficacy. nih.gov

Similarly, computational docking has been used to investigate the interaction of pyrrolo[1,2-a]quinoxal-5-inium salts and their 4,5-dihydro derivatives with protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and other conditions. cbs.dk These studies helped to identify the putative binding mode for these compounds, suggesting a preference for an allosteric tunnel, which is a site distinct from the enzyme's active site. cbs.dk In the context of Bruton's tyrosine kinase (BTK) inhibitors, scaffold hopping from a known inhibitor led to the design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives with significant inhibitory potency. nih.gov

Furthermore, molecular modeling has been used to support the proposed mechanism of action for pyrroloquinoxaline derivatives against β-hematin, a crucial target in antimalarial drug development. researchgate.net In the pursuit of novel cannabinoid type 1 receptor (CB1R) antagonists, hit-to-lead optimization of a series of pyrrolo[1,2-a]quinoxalines was guided by computational approaches. nih.gov Likewise, the design of new pyrrolo[2,1-a]isoquinolin-3-one derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was informed by a combination of docking, molecular dynamics simulations, and quantum theory of atoms in molecules (QTAIM) calculations. rsc.org These studies highlighted the importance of interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) for inhibitory activity. rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided a deeper understanding of the electronic structure and properties of pyrrolo[1,2-a]quinoxaline systems. researchgate.netresearchgate.net These methods allow for the precise calculation of molecular geometries, orbital energies, and other electronic parameters that govern the chemical and photophysical behavior of these compounds.

Elucidation of Optimized Geometries

DFT calculations have been successfully used to determine the optimized ground-state (S₀) and excited-state (S₁) geometries of various pyrrolo[1,2-a]quinoxaline derivatives. acs.orgnih.gov For example, a comparative study of the optimized geometries of the parent pyrrolo[1,2-a]quinoxaline (QHH) and its substituted analogs in water revealed important structural changes upon excitation. acs.org In some derivatives, the bond connecting the pyrrolo[1,2-a]quinoxaline core to a substituent benzene (B151609) ring remains largely unchanged between the ground and first excited states. acs.org However, in other cases, significant changes in bond lengths and dihedral angles are observed upon excitation, which can influence the photophysical properties of the molecule. acs.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO Levels)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions and reactivity of molecules. For pyrrolo[1,2-a]quinoxaline derivatives, DFT calculations have shown that the nature and energy levels of these frontier orbitals can be significantly influenced by the presence and position of substituents. acs.org

In the unsubstituted pyrrolo[1,2-a]quinoxaline, a complete charge delocalization is observed in the fluorescent S₁ state. nih.gov In contrast, for 2,4-disubstituted analogs, the electronic charge clouds on the appended benzene and thiophene (B33073) rings are notably absent from the LUMO, indicating a change in the nature of the electronic transition. nih.govnih.gov The introduction of substituents can affect the HOMO and LUMO energy levels, thereby impacting various photophysical properties such as emission wavelength and quantum yield. acs.org For instance, in certain substituted derivatives, the HOMO and LUMO are localized on different parts of the molecule, leading to intramolecular charge transfer (ICT) upon excitation. acs.org

Table 1: TDDFT-Predicted Absorption Peak Positions in Dioxane and Water figshare.com

CompoundTransitionDioxane λabs (oscillator strength) [dominating excitation]Water λabs (oscillator strength) [dominating excitation]
QHH S₀→S₁331 (0.261) [HOMO→LUMO]330 (0.233) [HOMO→LUMO]
S₀→S₂299 (0.015) [HOMO‒1→LUMO]299 (0.016) [HOMO‒1→LUMO]
QPP S₀→S₁358 (0.275) [HOMO→LUMO]368 (0.495) [HOMO→LUMO]
S₀→S₂343 (0.130) [HOMO‒1→LUMO]351 (0.246) [HOMO‒1→LUMO]
QPT S₀→S₁378 (0.301) [HOMO→LUMO]378 (0.245) [HOMO→LUMO]
S₀→S₂360 (0.198) [HOMO‒1→LUMO]365 (0.195) [HOMO‒1→LUMO]
QTP S₀→S₁361 (0.143) [HOMO→LUMO]364 (0.140) [HOMO→LUMO]
S₀→S₂356 (0.255) [HOMO‒1→LUMO]353 (0.204) [HOMO‒1→LUMO]

Derivation of Spin-Orbit Coupling Constants (e.g., TDDFT level)

Time-dependent DFT (TDDFT) calculations are employed to investigate excited-state properties, including the transitions between different spin states (intersystem crossing, ISC). The S₁ states of some non-rigid pyrrolo[1,2-a]quinoxaline derivatives can undergo ISC to higher triplet states (T₂/T₃). nih.govnih.gov This process is often accompanied by further twisting along single bonds and a significant increase in charge transfer, as evidenced by a 1.5- to 3.0-fold increase in the dipole moments. nih.govnih.gov These higher triplet states have been identified as the phosphorescent states, while the lowest triplet state (T₁) is believed to be responsible for the generation of reactive oxygen species (ROS). researchgate.netnih.govnih.gov

Photophysical Property Prediction and Characterization

Computational methods have proven to be powerful tools for predicting and characterizing the photophysical properties of pyrrolo[1,2-a]quinoxaline systems. These studies complement experimental findings and provide a mechanistic understanding of phenomena such as solvatochromism and aggregation-induced emission.

Theoretical calculations have been shown to align well with experimental results, accurately capturing solvent-dependent shifts in absorption and emission spectra, as well as variations in fluorescence intensity. acs.orgnih.gov TDDFT studies have revealed that for non-rigid pyrrolo[1,2-a]quinoxalines, both the S₀–S₁ and S₀–S₂ transitions contribute to the longer-wavelength absorption peaks. acs.orgnih.govnih.gov

Environmental Responsiveness and Aggregation-Induced Emission (AIE) Mechanisms

Several pyrrolo[1,2-a]quinoxaline derivatives exhibit environmental responsiveness, meaning their photophysical properties are sensitive to the surrounding environment, such as solvent polarity. acs.org Furthermore, some derivatives display aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. acs.orgnih.gov

Computational studies have been crucial in elucidating the mechanisms behind AIE in these systems. For instance, calculations on π-stacked dimers have shown that different stacking arrangements can lead to either fluorescence quenching or enhancement. acs.org Head-to-head (H-type) aggregates, observed for some derivatives, tend to have a dark lowest excited state (S₁), leading to quenched fluorescence. acs.org In contrast, other derivatives form J-type aggregates in which the S₁ state remains bright, resulting in strong fluorescence. acs.org

The aggregation process can also influence other photophysical pathways. For example, the energy gap between the lowest triplet state (T₁) and the ground state (S₀) can decrease upon aggregation, which may facilitate the generation of reactive oxygen species. nih.gov Crystal structure analysis, combined with computational modeling, has provided insights into the intermolecular interactions, such as π–π stacking, that drive the AIE phenomenon. nih.gov In one case, a small dihedral angle between the pyrrolo[1,2-a]quinoxaline core and a thiophene substituent was suggested to promote efficient electron transfer upon excitation, contributing to aggregation-induced emission enhancement (AIEE). acs.orgnih.gov

Reactive Oxygen Species (ROS) Generation Potential

The capacity of certain molecules to generate reactive oxygen species (ROS) upon photoirradiation is a key feature for applications in photodynamic therapy and photocatalysis. Computational studies have been employed to predict and rationalize the ROS generation potential of pyrrolo[1,2-a]quinoxaline derivatives. These investigations primarily focus on the molecule's ability to undergo intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁), and the subsequent energy transfer from the T₁ state to molecular oxygen (³O₂).

Theoretical calculations have shown that for certain pyrrolo[1,2-a]quinoxaline derivatives, the energy gap between the lowest triplet state (T₁) and the ground state (S₀) is a critical determinant of their ROS generation capability. acs.org An efficient energy transfer to ground-state triplet oxygen requires this T₁–S₀ energy gap to be close to the energy required to excite oxygen to its highly reactive singlet state (¹O₂), specifically the b¹Σg+ state. rsc.org

A detailed photophysical exploration of several pyrrolo[1,2-a]quinoxalines revealed that derivatives such as 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) are promising ROS generators. acs.org Computational results indicated that their T₁–S₀ energy gaps are well-matched for this process, a prediction subsequently supported by experimental observations. acs.org The triplet state T₁ is identified as being responsible for ROS generation, a process that can be enhanced by molecular aggregation. acs.orgresearchgate.net Further computational modeling of a π-stacked trimer of QPP showed that aggregation reduces the T₁–S₀ energy gap, making it almost identical to the energy needed to populate the b¹Δg ROS state of O₂, thereby promoting the generation of reactive oxygen species. rsc.org

Table 1: Calculated Energy Gaps Related to ROS Generation Potential in Pyrrolo[1,2-a]quinoxaline Derivatives This table is interactive. You can sort and filter the data.

Compound System Calculated T₁–S₀ Energy Gap Significance for ROS Generation
QPP Monomer Close to O₂ (X³Σg⁻–b¹Σg⁺) energy gap Suggests potential for ROS generation
QPP π-stacked trimer Reduced gap, matching O₂ (b¹Δg) state Indicates aggregation promotes ROS generation rsc.org
QTP Monomer Close to O₂ (X³Σg⁻–b¹Σg⁺) energy gap Suggests potential for ROS generation acs.orgrsc.org

Reaction Mechanism Elucidation through Theoretical Calculations

The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through various synthetic routes, with the Pictet-Spengler reaction and its variations being a cornerstone methodology. wikipedia.orgnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org Other notable methods include metal-catalyzed processes, such as those using iron, gold, or palladium, and electrochemical syntheses. rsc.orgacs.orgacs.orgresearchgate.net

While many reaction mechanisms are proposed based on experimental outcomes, such as deuterium (B1214612) labeling studies, detailed computational elucidation provides a deeper, quantitative understanding of the reaction pathways, transition states, and factors controlling regioselectivity. acs.orgrsc.org For instance, the driving force in the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion, which undergoes intramolecular electrophilic addition to the nucleophilic pyrrole (B145914) ring. wikipedia.org

Although comprehensive theoretical studies dedicated solely to the reaction mechanisms of the core pyrrolo[1,2-a]quinoxaline synthesis are still emerging, computational work on related transformations highlights the potential of these methods. For example, DFT studies on the enantioselective oxa-Pictet–Spengler reaction have revealed that it proceeds through a self-assembled ternary hydrogen-bonding complex involving the substrate, a chiral phosphate (B84403) catalyst, and a urea (B33335) co-catalyst. nih.gov Such computational investigations can pinpoint the crucial transition states and non-covalent interactions that govern stereoselectivity. Similarly, mechanisms for metal-catalyzed reactions, like the iron-catalyzed intramolecular C(sp²)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, have been proposed, involving steps like N–O bond cleavage and directed C–H arylation, which are amenable to theoretical validation. acs.org These examples underscore the power of theoretical calculations to refine and validate proposed reaction mechanisms for the synthesis of complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state, governed by a network of intermolecular interactions, is crucial for determining the material properties of molecular crystals. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules.

A crystallographic and computational study of 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) provides a clear example of this analysis. acs.org The Hirshfeld surface analysis quantified the various weak intermolecular interactions that stabilize the crystal packing. The analysis revealed that the most significant contributions arise from hydrogen-hydrogen (H···H) contacts, followed by carbon-nitrogen (C···N) and carbon-hydrogen (C···H) interactions.

Table 2: Quantification of Intermolecular Contacts for 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) via Hirshfeld Surface Analysis This table is interactive. You can sort and filter the data.

Type of Interaction Contribution to Hirshfeld Surface Description
H···H 49% The most significant interaction, involving contacts between hydrogen atoms on adjacent molecules. acs.org
C···N 18.5% Represents close contacts between carbon and nitrogen atoms. acs.org
C···H 15.4% Indicates interactions between carbon and hydrogen atoms. acs.org
C–H···N Hydrogen Bond - A specific directional interaction with a measured distance of 2.862 Å. acs.org
π–π Stacking - Occurs between parallel molecules with a separation of 3.21–3.45 Å. acs.org

Advanced Applications and Derivatization Strategies for Pyrrolo 1,2 a Quinoxaline Derivatives

Development of Photofunctional Materials

The inherent dual electron donor/acceptor character of the pyrrolo[1,2-a]quinoxaline (B1220188) (PQN) core, arising from its fused pyridine-pyrrole system, makes it a compelling candidate for the development of photofunctional materials. acs.org While its medicinal chemistry applications are well-documented, systematic exploration of its photophysical properties has unveiled significant potential in various optoelectronic applications. acs.orgnih.gov

Fluorescence-Assisted Quenching Probes

Pyrrolo[1,2-a]quinoxaline derivatives have been investigated as probes utilizing fluorescence-assisted quenching mechanisms. acs.orgnih.gov This property is valuable for the detection of specific analytes, where the presence of the target molecule leads to a measurable decrease in the fluorescence intensity of the PQN-based probe. For instance, highly emissive PQN-based sensors have demonstrated efficacy in the detection of nitroaromatics through a fluorescence quenching mechanism, making them applicable for spot paper tests. researchgate.net

Phosphorescent Organic Light-Emitting Diodes (OLEDs) Host Materials

The development of efficient phosphorescent OLEDs (PhOLEDs) relies on host materials that can effectively transfer energy to guest phosphorescent emitters. Bipolar host materials, which possess both electron-donating and electron-accepting moieties, are crucial for balanced charge transport and high device performance. Pyrrolo[1,2-a]quinoxaline has been successfully integrated as an electron-acceptor unit in novel bipolar host materials. researchgate.net

In one study, carbazole (B46965) and triphenylamine (B166846) were used as electron donors linked to a pyrrolo[1,2-a]quinoxaline acceptor. The resulting materials, 4CBZ-PQ , 3CBZ-PQ , and TPA-PQ , exhibited suitable frontier molecular orbital (FMO) energy levels, good thermal and morphological stability, and high triplet energies, which are essential for hosting phosphorescent emitters. researchgate.net

CompoundT g (°C)T d (°C)E T (eV)
4CBZ-PQ 155.7160.72.59
3CBZ-PQ ---
TPA-PQ ---
Data sourced from a study on bipolar host materials for OLEDs. researchgate.net

These properties, particularly the high triplet energy of 4CBZ-PQ , make these PQN-based materials promising for use in efficient red phosphorescent OLEDs. acs.org

Fluorescent Sensors for Ion Detection

The sensitivity of the pyrrolo[1,2-a]quinoxaline fluorophore to its chemical environment has been harnessed for the development of selective ion sensors. A notable example is a thiophene-based pyrrolo[1,2-a]quinoxaline derivative, TAAPP , which acts as a "turn-off" fluorescent sensor for the nanomolar detection of sodium ions (Na⁺). researchgate.net

This sensor demonstrated excellent selectivity for Na⁺ over other biologically and environmentally significant metal ions. The detection mechanism involves a remarkable quenching of fluorescence upon binding to sodium ions, with a detection limit of 2.219 nM within a linear range of 3 to 30 nM. researchgate.net Stern-Volmer studies indicated that static quenching is the predominant mechanism. researchgate.net

Strategies for Late-Stage Functionalization

Late-stage functionalization, the introduction of chemical modifications at a late step in a synthetic sequence, is a powerful strategy for rapidly generating diverse molecular architectures from a common intermediate. For pyrrolo[1,2-a]quinoxalines, this approach allows for the fine-tuning of their biological and material properties.

Recent advancements have focused on the direct functionalization of C-H bonds in the pyrrolo[1,2-a]quinoxaline scaffold. researchgate.net While challenging, arylation of C1-H bonds has been achieved, although early methods were limited by a narrow scope of aryl iodides and required overstoichiometric amounts of reagents. researchgate.net

The development of new synthetic protocols, including electrochemical methods, has expanded the possibilities for late-stage functionalization, demonstrating broad substrate scope and good to excellent yields under mild conditions. researchgate.netrsc.org These methods offer high functional group compatibility, highlighting their synthetic utility. researchgate.net

Utilization as Key Intermediates for the Assembly of Diverse Heterocycles

The pyrrolo[1,2-a]quinoxaline framework serves as a valuable starting point for the synthesis of more complex heterocyclic systems. Its inherent reactivity and multiple functionalization sites allow for its use in a variety of synthetic transformations.

For example, pyrrolo[1,2-a]quinoxalines can be prepared through methods like the FeCl₃-catalyzed reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers, which involves the functionalization of C(sp³)-H bonds and the construction of new C-C and C-N bonds. rsc.org Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles also provide access to this scaffold. researchgate.net

Furthermore, the pyrrolo[1,2-a]quinoxaline system can be a precursor to other fused N,N-heterocycles. researchgate.net For instance, the development of a gold-catalyzed protocol for the intramolecular hydroamination of N-alkynyl indoles has led to the synthesis of functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. nih.govmdpi.com This method is highly selective and compatible with various functional groups. nih.govmdpi.com

Applications in Amyloid Fibril Detection

Quinoxaline (B1680401) derivatives are recognized for their excellent fluorescence properties, which makes them suitable for the detection of amyloid fibrils, the pathological protein aggregates associated with neurodegenerative diseases like Alzheimer's. researchgate.net

A new class of pyrrolo(imidazo)quinoxaline hydrazones has been identified as fluorescent probes for Aβ₁₋₄₂ fibrils. researchgate.netrsc.org These compounds exhibit an increase in fluorescence upon binding to amyloid fibrils formed in vitro. researchgate.netrsc.org When tested on brain tissue with Aβ deposits, these hydrazones selectively stained the amyloid structures without significant non-specific binding. researchgate.netrsc.org

Importantly, these probes have been shown to cross the blood-brain barrier in mice, opening up the possibility of their development as amyloid imaging agents for in vivo applications. researchgate.netrsc.org

Probe TypeTargetKey Finding
Pyrrolo(imidazo)quinoxaline hydrazonesAβ₁₋₄₂ fibrilsSelective staining of amyloid plaques in brain tissue. researchgate.netrsc.org
Thienoquinoxaline and Styryl-quinoxalineAggregated lysozyme (B549824) and Aβ(1-40)-peptide"Turn-on" fluorescence upon binding to amyloid fibers. academie-sciences.fr

The sensitivity of some of these new dyes in detecting amyloid aggregates has been reported to be higher than that of the commonly used Thioflavin T. academie-sciences.fr

Future Directions and Emerging Research Avenues in Pyrrolo 1,2 a Quinoxaline Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For pyrrolo[1,2-a]quinoxalines, future research will likely prioritize the exploration of novel and sustainable synthetic strategies that offer advantages over classical methods.

Recent advancements have already showcased the potential of innovative approaches. For instance, an iodine-mediated electrochemical C(sp³)–H cyclization has been developed, providing good to excellent yields of functionalized quinoxalines under mild conditions with high atom economy. rsc.org Another promising direction is the use of green synthesis protocols, such as the Pictet-Spengler reaction catalyzed by surfactants like p-dodecylbenzene sulphonic acid (p-DBSA) in mild solvents like water and ethanol (B145695). unisi.itresearchgate.net This method has proven effective for the formation of 4-phenylpyrrole[1,2-a]quinoxaline type compounds. unisi.itresearchgate.net

Furthermore, transition-metal-free synthesis is a significant area of interest. A practical and concise protocol has been established for the synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 2-(1H-pyrrol-1-yl)anilines, highlighting a wide substrate scope and tolerance for various functional groups. rsc.org Researchers have also developed an I2-catalyzed cascade coupling protocol for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling, utilizing the non-toxic and readily available catalyst, iodine, with DMSO as the oxidant. rsc.org

Future efforts will likely focus on:

Photocatalysis and electrochemistry: Expanding the use of light and electricity to drive reactions, minimizing the need for harsh reagents and high temperatures. rsc.org

Flow chemistry: Implementing continuous flow systems for safer, more scalable, and efficient production.

Biocatalysis: Utilizing enzymes to catalyze the synthesis with high chemo-, regio-, and stereoselectivity.

Multi-component reactions: Designing one-pot, multi-component reactions to increase complexity and efficiency in a single synthetic step. acs.org

Table 1: Comparison of Novel Synthetic Methodologies for Pyrrolo[1,2-a]quinoxalines
MethodologyKey FeaturesCatalyst/ReagentsAdvantagesReference
Electrochemical C(sp³)–H CyclizationIodine-mediated, mild conditionsIodineGood to excellent yields, broad substrate scope, high atom economy rsc.org
Pictet-Spengler ReactionSurfactant-catalyzed, green synthesisp-Dodecylbenzene sulphonic acid (p-DBSA)Use of mild solvents (water, ethanol), short reaction times, high yields unisi.itresearchgate.net
Transition-Metal-Free SynthesisFrom α-amino acids and 2-(1H-pyrrol-1-yl)anilinesNoneWide substrate scope, broad functional group tolerance rsc.org
Iodine-Catalyzed Cascade Couplingsp3 and sp2 C–H cross-dehydrogenative couplingI2 / DMSOMetal-free, non-toxic catalyst, efficient rsc.org

Identification and Validation of New Biochemical Targets

Pyrrolo[1,2-a]quinoxaline derivatives have already demonstrated a wide range of biological activities, acting as anticancer, antifungal, and antimalarial agents. researchgate.netresearchgate.net A significant future direction will be the identification and validation of novel biochemical targets for these compounds, expanding their therapeutic potential.

Current research has identified several key targets:

Protein Kinase CK2: Substituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives have been identified as potent inhibitors of human protein kinase CK2, a potential target for inflammatory disorders and cancer. nih.gov

Bruton's Tyrosine Kinase (BTK): Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been designed as potent noncovalent BTK inhibitors, a promising target for B cell malignancies. nih.govnih.gov

Sirt6: A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective Sirt6 activators, a target for various human diseases including cancer, inflammation, and viral infections. nih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): Pyrrolo[1,2-a]quinoxalines have been found to be potent and selective inhibitors of PTP1B, a validated therapeutic target for type 2 diabetes. nih.gov

Akt Kinase: New pyrrolo[1,2-a]quinoxaline derivatives have shown potential as inhibitors of Akt kinase, a key player in cell survival and proliferation pathways. tandfonline.comresearchgate.net

G protein-coupled estrogen receptor 1 (GPER): 4,5-Dihydropyrrolo[1,2-a]quinoxalines are being explored as anticancer agents targeting GPER-expressing cells. unisi.itresearchgate.net

Emerging research will likely employ chemoproteomics, genetic screening, and computational approaches to uncover new protein interactions and signaling pathways modulated by this scaffold. This will open doors to treating a broader spectrum of diseases.

Advanced Structure-Based Drug Design and Optimization

The growing understanding of the biochemical targets of pyrrolo[1,2-a]quinoxalines, coupled with advances in structural biology and computational chemistry, is paving the way for more sophisticated structure-based drug design and optimization.

By obtaining X-ray crystal structures of pyrrolo[1,2-a]quinoxaline derivatives in complex with their target proteins, researchers can gain detailed insights into the binding modes and key interactions. This information is invaluable for designing new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, structure-based design has been successfully used to develop novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent BTK inhibitors. nih.gov Similarly, docking studies have been instrumental in understanding the interaction of Sirt6 activators with their target, revealing that the protonated nitrogen on the side chain of one compound forms π-cation interactions with Trp188, stabilizing it in the binding pocket. nih.govnih.gov

Future efforts in this area will involve:

Cryo-electron microscopy (cryo-EM): To determine the structures of larger and more complex protein-ligand complexes.

Molecular dynamics simulations: To understand the dynamic nature of protein-ligand interactions and predict binding affinities. nih.gov

Artificial intelligence and machine learning: To develop predictive models for structure-activity relationships (SAR) and guide the design of new compounds with desired properties.

Investigation of Multi-Targeting Therapeutic Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple signaling pathways. This has led to a growing interest in multi-targeting therapeutic strategies, where a single drug is designed to interact with multiple targets simultaneously.

The pyrrolo[1,2-a]quinoxaline scaffold, with its inherent versatility and ability to be functionalized at various positions, is well-suited for the development of multi-target agents. For instance, derivatives have already shown inhibitory activity against multiple kinases. nih.gov Future research will focus on rationally designing single molecules that can modulate several key proteins involved in a particular disease. This could lead to more effective therapies with reduced potential for drug resistance.

Integration with Advanced Materials Science for Novel Applications

Beyond their therapeutic potential, pyrrolo[1,2-a]quinoxalines are emerging as promising building blocks for advanced materials. researchgate.net Their unique photophysical properties, including fluorescence and phosphorescence, make them attractive for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. acs.orgacs.org

A detailed photophysical exploration of pyrrolo[1,2-a]quinoxalines has revealed their environmental responsiveness and potential for aggregation-induced emission (AIE). acs.orgnih.gov This property, where the molecules become highly emissive in an aggregated state, is particularly useful for developing novel fluorescent probes and imaging agents. nih.gov Furthermore, some derivatives have shown potential as triplet emitters for OLEDs. acs.org

The future integration of pyrrolo[1,2-a]quinoxaline chemistry with materials science will likely lead to the development of:

Novel organic electronic materials: With tailored photophysical and electronic properties for use in displays, lighting, and solar cells.

Chemosensors: Capable of detecting specific ions or molecules with high sensitivity and selectivity.

Theranostic agents: Combining therapeutic and diagnostic capabilities in a single molecule for personalized medicine.

Table 2: Investigated Biochemical Targets of Pyrrolo[1,2-a]quinoxaline Derivatives
Biochemical TargetTherapeutic AreaKey FindingsReference
Protein Kinase CK2Cancer, Inflammatory DisordersSubstituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives show potent inhibition. nih.gov
Bruton's Tyrosine Kinase (BTK)B cell MalignanciesPyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives act as potent noncovalent inhibitors. nih.govnih.gov
Sirt6Cancer, Inflammation, Viral InfectionsNovel derivatives identified as potent and selective activators. nih.govnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 DiabetesDerivatives show potent and selective inhibition. nih.gov
Akt KinaseCancerDerivatives show potential as inhibitors. tandfonline.comresearchgate.net
G protein-coupled estrogen receptor 1 (GPER)Cancer4,5-Dihydropyrrolo[1,2-a]quinoxalines are being explored as anticancer agents. unisi.itresearchgate.net

Q & A

Q. What are the key synthetic strategies for preparing Pyrrolo[1,2-a]quinoxalin-9-amine derivatives?

The primary method involves 1,3-dipolar cycloaddition of benzimidazolium ylides with dipolarophiles (e.g., dimethylacetylene dicarboxylate). Reaction selectivity toward pyrrolo[1,2-a]quinoxalin-4(5H)-ones or pyrrolo[1,2-a]quinoxalines depends on substituents and reaction conditions. For instance, using electron-deficient alkynes under mild conditions favors pyrrolo[1,2-a]quinoxaline formation, while intermediates with leaving groups (e.g., methoxy) enable elimination to yield quinoxalin-4-ones .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Multinuclear NMR spectroscopy (¹H/¹³C) and X-ray crystallography are critical. NMR identifies regioselectivity and substituent effects, while X-ray diffraction resolves bond lengths and ring conformations. For example, X-ray analysis of 3-phenylsulfonyl derivatives confirmed fusion geometry and deviations in quinoxaline ring planarity .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

Use enzyme inhibition assays (e.g., human protein kinase CK2) and antimicrobial susceptibility testing. For kinase inhibition, measure IC₅₀ values via radiometric or fluorescence-based assays. Antimicrobial activity can be assessed against Mycobacterium tuberculosis or Plasmodium falciparum using microdilution methods .

Advanced Research Questions

Q. How can reaction mechanisms for Pyrrolo[1,2-a]quinoxaline synthesis be elucidated when literature data conflict?

Contradictory mechanisms (e.g., concerted vs. stepwise pathways) require kinetic studies and intermediate trapping. Isotopic labeling (e.g., ¹⁵N) or in-situ NMR monitoring can track bond reorganization. For example, Zhang’s proposed concerted mechanism was challenged by isolation of 2-pyrrolo-aniline intermediates, supporting a stepwise pathway with ring-opening/aromatization .

Q. What strategies optimize selectivity in cycloaddition reactions toward this compound derivatives?

Adjust dipolarophile electronics and solvent polarity. Electron-poor alkynes (e.g., DMAD) favor pyrrolo[1,2-a]quinoxalines, while protic solvents stabilize intermediates for quinoxalin-4-one formation. Substituent steric effects (e.g., bulky groups at C3) also direct regioselectivity .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like CK2 or lipoxygenase. Pair docking with molecular dynamics to assess stability. Pharmacophore modeling (e.g., POM analysis) highlights essential functional groups, such as sulfonyl or trifluoromethyl moieties, for antimalarial activity .

Q. What analytical approaches resolve data discrepancies in structure-activity relationship (SAR) studies?

Combine orthogonal techniques:

  • HPLC-MS verifies purity and detects byproducts.
  • QSAR modeling correlates substituent electronic parameters (Hammett σ) with bioactivity.
  • Crystallography validates 3D conformations affecting target binding. For example, SAR for CK2 inhibitors revealed C4 methyl groups enhance kinase affinity by 10-fold .

Q. How do researchers address challenges in scaling up this compound synthesis?

Optimize catalytic systems (e.g., Cs₂CO₃ for cyclization) and use flow chemistry to improve yield. Monitor exothermic steps (e.g., cycloaddition) via calorimetry. Green solvents (e.g., PEG-400) reduce environmental impact without compromising efficiency .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Biological Activity (IC₅₀)
3-Phenylsulfonyl7.85 (d, J=8.5 Hz)128.5 (C-SO₂)CK2: 0.8 µM
4-Methyl2.45 (s, 3H)22.1 (CH₃)Antimalarial: 1.2 µM
7-Methoxy3.92 (s, 3H)55.6 (OCH₃)LOX Inhibition: 85%

Table 2: Reaction Conditions and Selectivity

DipolarophileSolventTemp (°C)Major ProductYield (%)
DMADDCM25Pyrrolo[1,2-a]quinoxaline78
Phenyl vinyl sulfoneEtOH604-Methylene-pyrroloquinoxaline65
Acetylene carboxylic acidToluene110Pyrrolo[1,2-a]quinoxalin-4-one52

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